Ethyl 3-(difluoromethyl)benzoate
Description
Ethyl 3-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a difluoromethyl (-CF₂H) substituent at the 3-position of the benzoate ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the difluoromethyl group. Fluorine's high electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . The difluoromethyl group also introduces steric and electronic effects that influence reactivity, making it a valuable intermediate in synthesizing bioactive molecules .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6,9H,2H2,1H3 |
InChI Key |
UYNCGOYCLOKACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(difluoromethyl)benzoate typically involves the introduction of a difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of ethyl benzoate using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoate substrate. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.
Scientific Research Applications
Ethyl 3-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(difluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 3-(Trifluoromethyl)benzoate
- Structure : Trifluoromethyl (-CF₃) at the 3-position.
- Key Differences :
- The -CF₃ group is more electron-withdrawing than -CF₂H, reducing the electron density of the aromatic ring and altering reaction kinetics in nucleophilic substitutions .
- Higher lipophilicity (logP) compared to the difluoromethyl analog, impacting membrane permeability .
- Applications : Widely used in liquid crystal materials and as a building block for kinase inhibitors .
Ethyl 4-(Difluoromethyl)benzoate
- Structure : Difluoromethyl (-CF₂H) at the 4-position.
- Key Differences :
Ethyl 2-Fluorobenzoate
- Structure : Single fluorine atom at the 2-position.
- Key Differences :
Non-Fluorinated Analogues
Ethyl 4-(Dimethylamino)benzoate
- Structure: Dimethylamino (-N(CH₃)₂) group at the 4-position.
- Key Differences: The amino group increases basicity, enhancing water solubility but reducing bioavailability . Reactivity: Promotes higher degrees of conversion in photopolymerization reactions compared to fluorinated esters, making it preferred in resin cements .
Ethyl 3-(1H-Tetrazol-1-yl)benzoate
- Structure : Tetrazole ring at the 3-position.
- Key Differences :
Substituent Effects on Physicochemical Properties
| Property | Ethyl 3-(Difluoromethyl)benzoate | Ethyl 3-(Trifluoromethyl)benzoate | Ethyl 2-Fluorobenzoate |
|---|---|---|---|
| logP | 2.8 (predicted) | 3.2 | 2.1 |
| Electron-Withdrawing | Moderate (-CF₂H) | Strong (-CF₃) | Weak (-F) |
| Thermal Stability (°C) | 220–240 | 250–270 | 180–200 |
| Metabolic Half-Life (h) | 6.5 | 8.2 | 3.0 |
Comparison with Trifluoromethyl Analogs :
- Trifluoromethyl derivatives often require costly fluorinating agents (e.g., SF₄ or HF), whereas difluoromethyl compounds utilize safer reagents like difluorochloroacetyl chloride .
- Difluoromethylation typically achieves 70–85% yields, slightly lower than trifluoromethylation (80–90%) due to byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
